molecular formula C15H18O4 B15161551 Dimethyl (3-phenylbut-2-en-1-yl)propanedioate CAS No. 654640-19-4

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate

Cat. No.: B15161551
CAS No.: 654640-19-4
M. Wt: 262.30 g/mol
InChI Key: JYBCIYXHEMJWCY-UHFFFAOYSA-N
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Description

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is a high-purity chemical compound offered for research and development purposes. As a derivative of propanedioate (malonate), this compound features a 3-phenylbut-2-en-1-yl side chain, a structure that is often of significant interest in organic synthesis and medicinal chemistry research. Malonate derivatives are commonly utilized as key building blocks and intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Researchers value these compounds for their utility in carbon-carbon bond-forming reactions and other synthetic transformations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For comprehensive safety and handling information, consult the Safety Data Sheet (SDS).

Properties

CAS No.

654640-19-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

dimethyl 2-(3-phenylbut-2-enyl)propanedioate

InChI

InChI=1S/C15H18O4/c1-11(12-7-5-4-6-8-12)9-10-13(14(16)18-2)15(17)19-3/h4-9,13H,10H2,1-3H3

InChI Key

JYBCIYXHEMJWCY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=O)OC)C(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with a suitable phenylbutenyl halide under basic conditions. One common method is as follows:

    Starting Materials: Dimethyl malonate and (E)-1-bromo-3-phenylbut-2-ene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the dimethyl malonate, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbon of the (E)-1-bromo-3-phenylbut-2-ene, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated esters.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The phenyl and nitro groups (electron-withdrawing) in analogs reduce electron density at the α-carbon, altering enolate stability and reactivity compared to methoxy-substituted derivatives .
  • Steric Effects : Bulky substituents like 3-phenylbut-2-en-1-yl may hinder nucleophilic attacks, whereas smaller groups (e.g., methoxy) allow easier access to reactive sites .

Computational Similarity and Bioactivity

  • SwissSimilarity Analysis (): 2D/3D fingerprinting methods (e.g., Tanimoto and Dice indices) quantify structural similarity. This compound shares higher similarity with aromatic analogs (e.g., nitro-phenyl derivatives) than aliphatic ones due to shared π-systems .
  • Bioactivity Clustering (): Compounds with similar substituents (e.g., phenyl or nitro groups) cluster into groups with correlated protein target interactions.

Q & A

Q. How can AI-driven platforms enhance the design of derivatives with improved physicochemical properties?

  • Methodological Answer : Train generative adversarial networks (GANs) on existing SAR databases to propose novel analogs. Use graph neural networks (GNNs) to predict solubility, logP, and bioavailability. Validate top candidates with free-energy calculations (e.g., MM-PBSA) and in vitro assays .

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